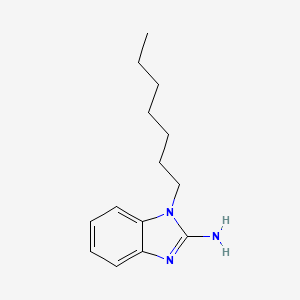

1-heptyl-1H-benzimidazol-2-amine

Description

Properties

IUPAC Name |

1-heptylbenzimidazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3/c1-2-3-4-5-8-11-17-13-10-7-6-9-12(13)16-14(17)15/h6-7,9-10H,2-5,8,11H2,1H3,(H2,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGXBTIDBIFWHIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCN1C2=CC=CC=C2N=C1N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and properties of 1-heptyl-1H-benzimidazol-2-amine with other benzimidazol-2-amine derivatives:

| Compound Name | Substituent | Molecular Weight (g/mol) | Predicted logP | Key Features |

|---|---|---|---|---|

| This compound | Heptyl (-C₇H₁₅) | ~232.33 | ~3.5 | High lipophilicity; optimized for membrane penetration |

| 1-Methyl-1H-benzimidazol-2-amine | Methyl (-CH₃) | 147.18 | ~1.2 | Low molecular weight; limited lipophilicity |

| 1-(Naphthalen-1-ylmethyl)-1H-benzimidazol-2-amine (21) | Naphthylmethyl | 299.35 | ~4.0 | Bulky aromatic group; enhanced π-π stacking interactions |

| N-((1H-Benzimidazol-2-yl)methyl)thiazol-2-amine (2) | Thiazolylmethyl | 230.28 | ~2.8 | Heterocyclic thiazole moiety; potential for hydrogen bonding |

| 4-Chloro-1-(3,4-dichlorobenzyl)-1H-benzimidazol-2-amine (24) | Dichlorobenzyl | 326.64 | ~4.2 | Electronegative Cl atoms; increased antimicrobial potential |

Key Observations :

- Lipophilicity : The heptyl chain confers moderate lipophilicity (logP ~3.5), balancing solubility and membrane permeability. Longer chains (e.g., naphthylmethyl in compound 21) further increase logP but may reduce aqueous solubility .

- Electronic Effects : Electron-withdrawing groups (e.g., Cl in compound 24) enhance electrophilicity, influencing reactivity and biological activity .

Comparison with Other Derivatives :

- Compound 21 : Synthesized using 1-(bromomethyl)naphthalene, yielding 55% after 18 hours at 20°C .

- Thiazole Derivatives (e.g., compound 2): Require coupling of 2-aminothiazole with benzimidazole intermediates, achieving 69% yield under reflux .

- Dichlorobenzyl Derivatives (e.g., compound 24) : Utilize 3,4-dichlorobenzyl chloride, with extended reaction times (48 hours) due to steric effects .

Antibacterial and Antitumor Properties

- Thiazole Derivatives (e.g., compound 2) : Exhibit antibacterial activity against Staphylococcus aureus (MIC = 8 µg/mL) due to thiazole’s ability to disrupt bacterial cell walls .

- Sulfonyl Derivatives (e.g., compound 5a–o) : Show antitumor activity against HepG2 cells (IC₅₀ = 12–45 µM) via inhibition of tubulin polymerization .

Antimicrobial Potential

- Chlorinated Derivatives (e.g., compound 24) : Enhanced activity against Gram-negative bacteria (e.g., E. coli) due to increased electrophilicity and membrane disruption .

Key Research Findings

Lipophilicity-Bioactivity Relationship : Longer alkyl chains (e.g., heptyl) improve bioavailability but may reduce solubility, necessitating formulation adjustments .

Substituent Effects on Binding : Bulky groups (naphthylmethyl) enhance binding to aromatic residues in enzymes, while electron-withdrawing groups (Cl) increase reactivity .

Synthetic Flexibility : Alkylation methods are versatile for introducing diverse substituents, enabling rapid optimization of pharmacological properties .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-heptyl-1H-benzimidazol-2-amine, and how can reaction conditions be optimized for reproducibility?

- Methodology :

- Nucleophilic substitution : React 1H-benzimidazol-2-amine with 1-bromoheptane in a polar aprotic solvent (e.g., DMF or acetonitrile) under reflux (80–100°C) for 12–24 hours. Use a base like K₂CO₃ or triethylamine to neutralize HBr byproducts .

- Microwave-assisted synthesis : Reduce reaction time (2–4 hours) by employing microwave irradiation at 100–120°C, which enhances yield (reported up to 85%) while minimizing side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures ensures purity (>95% by HPLC) .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Key Techniques :

- NMR : ¹H and ¹³C NMR confirm substitution patterns (e.g., heptyl chain integration at δ 0.8–1.5 ppm) and benzimidazole aromatic protons (δ 7.1–7.8 ppm) .

- IR Spectroscopy : Detect NH stretching (~3400 cm⁻¹) and C=N/C-C aromatic vibrations (~1600 cm⁻¹) .

- Mass Spectrometry : ESI-MS or EI-MS identifies molecular ion peaks (e.g., [M+H]⁺ at m/z 260.2 for C₁₄H₂₁N₃) .

- DSC : Determine melting point (e.g., ~145–150°C) and purity via enthalpy of fusion analysis .

Q. How are preliminary biological activities of this compound derivatives assessed?

- Screening Protocols :

- Antimicrobial assays : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. MIC values <50 µg/mL suggest promising activity .

- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to establish selectivity indices (IC₅₀ >100 µM for non-toxic profiles) .

Advanced Research Questions

Q. How can density functional theory (DFT) models predict the electronic properties and reactivity of this compound?

- Computational Workflow :

- Geometry optimization : Use B3LYP/6-311+G(d,p) basis sets to calculate bond lengths, angles, and charge distribution. The heptyl chain exhibits negligible electronic effects on the benzimidazole core .

- Frontier molecular orbitals : HOMO-LUMO gaps (~4.5 eV) indicate moderate electrophilicity, aligning with observed nucleophilic substitution reactivity .

- Solvent effects : PCM models simulate polar solvent interactions, showing enhanced stability in methanol due to hydrogen bonding with NH groups .

Q. What strategies resolve contradictions in reported bioactivity data for benzimidazole derivatives?

- Case Study :

- Contradictory antiviral results : Compare assay conditions (e.g., cell lines, viral strains). For instance, derivatives may inhibit RNA polymerase II in in vitro enzymatic assays but fail in cell-based models due to poor membrane permeability .

- Solution : Standardize protocols (e.g., consistent viral titers) and use prodrug strategies (e.g., phosphate esters) to enhance bioavailability .

Q. How can X-ray crystallography elucidate the structural basis of this compound’s interactions with biological targets?

- Crystallization Techniques :

- Co-crystallization : Soak purified protein targets (e.g., kinases) with the compound (1–5 mM in reservoir solution). SHELX software refines structures to 1.5–2.0 Å resolution .

- Key findings : The heptyl chain occupies hydrophobic pockets in binding sites, while the benzimidazole NH forms hydrogen bonds with catalytic residues (e.g., ATP-binding sites in kinases) .

Q. What experimental designs optimize the synthesis of this compound for high-throughput applications?

- Automation and DOE :

- Design of Experiments (DOE) : Vary parameters (temperature, solvent, catalyst) in a 3³ factorial design to identify optimal conditions (e.g., 90°C, DMF, K₂CO₃) .

- Flow chemistry : Continuous flow reactors reduce reaction time to <1 hour with >90% yield, scalable to gram quantities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.